molecular formula C58H122Br2P2 B14641095 (Decane-1,10-diyl)bis(trioctylphosphanium) dibromide CAS No. 53782-85-7

(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide

Cat. No.: B14641095
CAS No.: 53782-85-7
M. Wt: 1041.3 g/mol
InChI Key: OOBLYJMPLQXUKM-UHFFFAOYSA-L
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Description

(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide is a chemical compound known for its unique structure and properties It is composed of a decane backbone with two trioctylphosphanium groups attached at the 1 and 10 positions, and two bromide ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Decane-1,10-diyl)bis(trioctylphosphanium) dibromide typically involves the reaction of decane-1,10-diol with trioctylphosphine in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Sometimes, a catalyst such as a Lewis acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium groups back to phosphines.

    Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Halide salts or other nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.

Scientific Research Applications

(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biological probe or drug delivery agent.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a phase transfer catalyst.

Mechanism of Action

The mechanism by which (Decane-1,10-diyl)bis(trioctylphosphanium) dibromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphonium groups can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their activity or function. The bromide ions may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (Decane-1,10-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with triphenylphosphanium groups instead of trioctylphosphanium.

    (Decane-1,10-diyl)bis(triethylphosphanium) dibromide: Contains triethylphosphanium groups.

    (Decane-1,10-diyl)bis(trimethylphosphanium) dibromide: Contains trimethylphosphanium groups.

Uniqueness

(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide is unique due to its long alkyl chains, which can impart different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic interactions or phase transfer catalysis.

Properties

CAS No.

53782-85-7

Molecular Formula

C58H122Br2P2

Molecular Weight

1041.3 g/mol

IUPAC Name

trioctyl(10-trioctylphosphaniumyldecyl)phosphanium;dibromide

InChI

InChI=1S/C58H122P2.2BrH/c1-7-13-19-25-35-43-51-59(52-44-36-26-20-14-8-2,53-45-37-27-21-15-9-3)57-49-41-33-31-32-34-42-50-58-60(54-46-38-28-22-16-10-4,55-47-39-29-23-17-11-5)56-48-40-30-24-18-12-6;;/h7-58H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

OOBLYJMPLQXUKM-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-].[Br-]

Origin of Product

United States

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